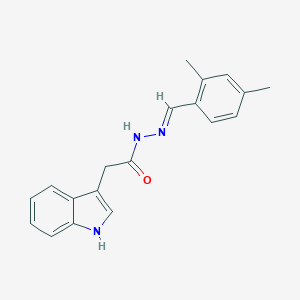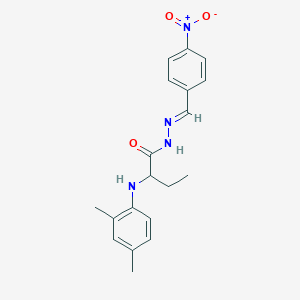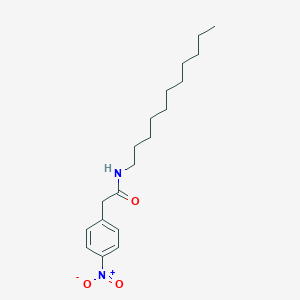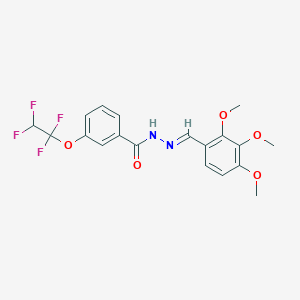![molecular formula C23H20Cl2N2O5 B449799 N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide](/img/structure/B449799.png)
N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide is a chemical compound with the molecular formula C23H20Cl2N2O5 and a molecular weight of 475.3 g/mol
Preparation Methods
The synthesis of N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide involves several steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction yields the intermediate 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole, which is then reacted with substituted acyl chloride to produce the final compound .
Chemical Reactions Analysis
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential fungicidal activities against various plant pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C23H20Cl2N2O5 |
|---|---|
Molecular Weight |
475.3g/mol |
IUPAC Name |
N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-30-18-9-16(10-19(12-18)31-2)23(29)27-26-22(28)15-5-3-4-14(8-15)13-32-21-7-6-17(24)11-20(21)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
LMKPNVRIFYIHCM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenoxy)methyl]-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B449718.png)
![N-{4-nitro-2-methylphenyl}-4-[2-({5-nitro-2-thienyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B449720.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B449722.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B449724.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-nitrobenzohydrazide](/img/structure/B449726.png)
![N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449729.png)
![4-bromo-N'-[2-methyl-1-(2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B449731.png)

![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)




![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449739.png)
